molecular formula C23H26N4O2 B5667414 N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide

N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide

Cat. No.: B5667414
M. Wt: 390.5 g/mol
InChI Key: NOONEHSQYUILMJ-UHFFFAOYSA-N
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Description

N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The piperidine ring can be synthesized via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone. The final step involves coupling the pyrazole and piperidine intermediates with a naphthalene carboxylic acid derivative under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a naphthalene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[[1-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-22(11-10-17-14-25-26-15-17)27-12-4-5-18(16-27)13-24-23(29)21-9-3-7-19-6-1-2-8-20(19)21/h1-3,6-9,14-15,18H,4-5,10-13,16H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOONEHSQYUILMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CNN=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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